N-(4-(sec-butylamino)phenyl)acetamide

Description

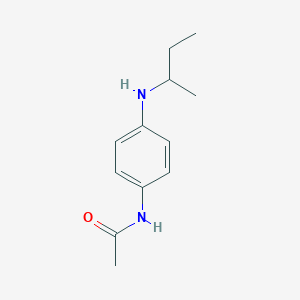

N-(4-(sec-butylamino)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a secondary butylamino (-NH-sec-butyl) group. This compound belongs to a broader class of N-phenylacetamides, which are widely studied for their pharmacological and chemical properties.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-[4-(butan-2-ylamino)phenyl]acetamide |

InChI |

InChI=1S/C12H18N2O/c1-4-9(2)13-11-5-7-12(8-6-11)14-10(3)15/h5-9,13H,4H2,1-3H3,(H,14,15) |

InChI Key |

PPYZEGLMKHOUHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(sec-butylamino)phenyl)acetamide typically involves the reaction of 4-nitroacetanilide with sec-butylamine under specific conditions. The process can be summarized as follows:

Reduction of 4-nitroacetanilide: The nitro group of 4-nitroacetanilide is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation Reaction: The resulting 4-aminoacetanilide is then reacted with sec-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(sec-butylamino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as N-(4-(sec-butylamino)phenyl)acetic acid.

Reduction: Formation of reduced derivatives such as N-(4-(sec-butylamino)phenyl)ethanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(sec-butylamino)phenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Biological Studies: It is employed in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-(sec-butylamino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group plays a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural similarities, focusing on variations in substituents and their impact on properties:

Paracetamol (N-(4-hydroxyphenyl)acetamide)

- Substituent : Hydroxyl (-OH) at the para position.

- Key Properties :

- Contrast: The hydroxyl group in paracetamol is critical for its cyclooxygenase (COX) inhibition, whereas the sec-butylamino group in the target compound may alter target specificity or metabolic pathways due to increased lipophilicity (predicted log P ~2.5–3.0) .

N-(4-(4-Methylpiperazinyl)sulfonylphenyl)acetamide (Compound 35)

- Substituent : 4-Methylpiperazinyl sulfonamide (-SO₂-N-(4-methylpiperazine)) at the para position.

- Key Properties :

- This may result in distinct pharmacokinetic profiles .

N-(4-Nitrophenyl)acetamide Derivatives (B1 and B2)

- Substituents: B1: Nitro (-NO₂) and hydroxy (-OH) groups. B2: Trifluoromethyl (-CF₃) and hydroxy (-OH) groups.

- Key Properties :

- Contrast: The nitro group in B1 may confer oxidative stress-related toxicity, whereas the sec-butylamino group in the target compound is less likely to participate in redox reactions .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Substituents: Chloro (-Cl), nitro (-NO₂), and methylsulfonyl (-SO₂CH₃) groups.

- Key Properties: Sulfonyl and nitro groups stabilize crystal packing via intermolecular hydrogen bonds.

- Contrast: The sec-butylamino group’s steric bulk may hinder crystallization compared to planar nitro/chloro substituents, affecting solid-state stability .

N-(4-Ethoxyphenyl)sulfamoylphenyl)acetamide

- Substituent : Ethoxy (-OCH₂CH₃) and sulfamoyl (-SO₂-NH-) groups.

- Used in synthesizing sulfonamide-based therapeutics .

- Contrast: The ethoxy group’s moderate lipophilicity (log P ~1.8) contrasts with the more hydrophobic sec-butylamino group, suggesting differences in membrane permeability .

N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

- Substituents : sec-Butyl (-C(CH₂)CH₂CH₃) and phenylsulfanyl (-S-C₆H₅) groups.

- Key Properties: Molecular weight: 375.53 g/mol. High lipophilicity (log P ~4.5) may limit aqueous solubility .

- Contrast: The additional phenylsulfanyl group in this compound increases steric hindrance and redox reactivity compared to the target compound’s simpler sec-butylamino substituent .

Data Table: Key Structural and Pharmacological Comparisons

Discussion of Substituent Effects

- Lipophilicity: The sec-butylamino group increases log P significantly compared to paracetamol, suggesting slower renal clearance but possible accumulation in fatty tissues .

- Hydrogen Bonding: Sulfonamide and hydroxyl groups in analogs enhance solubility and target binding via hydrogen bonds, whereas the sec-butylamino group may prioritize hydrophobic interactions .

Biological Activity

N-(4-(sec-butylamino)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 218.29 g/mol

- IUPAC Name : this compound

The presence of the sec-butylamino group is significant in influencing the compound's biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways critical for cell survival.

- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to physiological responses such as apoptosis or cell proliferation.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, revealing that it could inhibit the growth of Xanthomonas oryzae and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be promising, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It was tested against several fungal strains, showing significant inhibition rates. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death .

Cytotoxicity and Apoptosis Induction

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies indicated that it can induce apoptosis in certain cancer cells, likely through the activation of caspase pathways. The apoptotic rate was significantly increased at higher concentrations, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/EC50 (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Xanthomonas oryzae | 25 | Effective against agricultural pathogens |

| Antifungal | Candida albicans | 15 | Disrupts cell membrane |

| Cytotoxic | HeLa cells | 30 | Induces apoptosis via caspase activation |

Case Study: Anticancer Activity

In a specific case study involving HeLa cells, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in cytotoxicity, with significant morphological changes observed under microscopy at higher doses. Scanning Electron Microscopy (SEM) revealed extensive damage to the cell membrane, confirming the compound's potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.